

# The Metabolism of Dimethomorph: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Dimethomorph	
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#### Introduction

**Dimethomorph** is a systemic fungicide widely employed in agriculture to combat diseases incited by oomycete fungi, such as downy mildew and late blight, in a variety of crops including grapes, potatoes, and tomatoes.[1][2][3] As a cinnamic acid derivative, it functions by disrupting the formation of the fungal cell wall.[1][2] Given its widespread use, a thorough understanding of its metabolic fate in both plant and animal systems is crucial for assessing potential risks to consumers and the environment. This technical guide provides an in-depth overview of the metabolism of **dimethomorph** in key plant and animal models, detailing metabolic pathways, summarizing quantitative data, and outlining common experimental protocols.

#### **Metabolism in Animal Models**

Studies in animal models indicate that **dimethomorph** is generally well-absorbed, rapidly metabolized, and efficiently excreted.[4] The primary metabolic reactions involve demethylation of the dimethoxyphenyl ring and oxidation or degradation of the morpholine ring.[4][5]

#### **Rodent Model: The Rat**

In rats, orally administered **dimethomorph** is rapidly absorbed and excreted, primarily through the feces (up to 90%), with a smaller portion eliminated in the urine.[4][5] The rapid appearance of metabolites in urine and bile suggests quick absorption.[5] The main metabolic pathways are



the demethylation of one of the methoxy groups on the dimethoxyphenyl ring and the oxidation of the morpholine ring.[5] The major biliary metabolites are glucuronides of the demethylated compounds.[4][5]

Parameter	Low Dose (10 mg/kg)	High Dose (500 mg/kg)	Citation
Primary Route of Excretion	Feces (80-90%)	Feces (80-90%)	[5]
Urinary Excretion	6-16%	6-16%	[5]
Biological Half-life (Males)	~3 hours	~11 hours	[4]
Biological Half-life (Females)	~6 hours	~6 hours	[4]

#### **Ruminant Model: The Lactating Goat**

In lactating goats, the metabolic pathway of **dimethomorph** is similar to that observed in rats, involving demethylation of a phenolic methoxy group and cleavage of the morpholine ring.[6] The parent **dimethomorph** is the primary residue found in liver, kidney, muscle, and fat.[6][7] However, in milk, the major identified residue is the polar metabolite Z89 (N-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl-glycine).[6]



Tissue	Residue Component	Concentration (% of Total Radioactive Residue - TRR)	Citation
Liver	Unchanged Dimethomorph	72%	[6]
Metabolites Z67 and Z69	3-4%	[6]	
Kidney	Unchanged Dimethomorph	10%	[6]
Muscle	Unchanged Dimethomorph	7.5%	[6]
Fat	Unchanged Dimethomorph	75%	[6]
Milk	Metabolite Z89	~48%	[6]

#### **Avian Model: The Laying Hen**

In laying hens, **dimethomorph** is also metabolized, with the majority of the administered dose being excreted.[6] Unlike in goats, the major residue components identified in the tissues and eggs of hens are the metabolites Z67 ((E/Z)-4-(3-(4-Chlorophenyl)-3-(3'-methoxy-4'-hydroxyphenyl)-1-oxo-2-prophenyl)-morpholine) and Z69 ((E/Z)-4-(3-(4-Chlorophenyl)-3-(3'-hydroxy-4'-methoxyphenyl)1-oxo-2-prophenyl)-morpholine).[6][7] Unchanged **dimethomorph** is found at low levels, primarily in fat and skin.[6]



Tissue/Product	Major Residue Component(s)	Concentration (mg/kg)	Citation
Liver	Z67 and Z69	0.13	[6]
Kidney	Z67 and Z69	0.03	[6]
Muscle	Z67 and Z69	0.003	[6]
Fat & Skin	Unchanged Dimethomorph	< 0.02	[6]
Egg Yolks	Z67 and Z69	0.07	[6]

#### **Metabolism in Plant Models**

In plants, the metabolic pattern of **dimethomorph** is relatively consistent across different species. The unchanged parent compound is typically the most significant residue, indicating limited metabolism.[6] Residues are primarily found on the plant surface, suggesting negligible systemic translocation when applied as a foliar spray.[6] However, uptake through the roots and translocation to leaves and stems can occur if present in a hydroponic solution.[3][6]

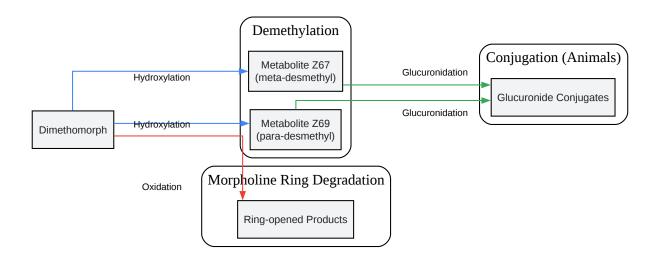
Metabolism studies have been conducted on several crops, including grapes, potatoes, lettuce, and tomatoes.[6]

Plant/Matrix	Half-life (days)	Citation
Potato Leaves	2.65 - 4.20	[8]
Potato Tubers	1.79 - 3.71	[8]
Soil (Potato Field)	4.62 - 9.0	[8]
Lychee	6.4 - 9.2	[9]

## **Metabolic Pathways and Experimental Workflows**

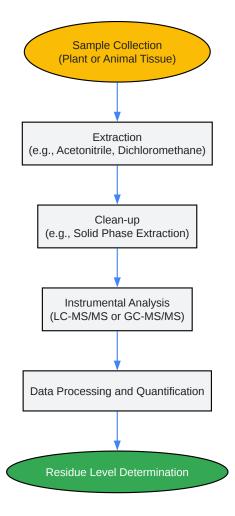
The metabolic transformation of **dimethomorph** and the typical workflow for its analysis are illustrated in the following diagrams.





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Figure 1. Simplified metabolic pathway of dimethomorph in animal models.





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Figure 2. Generalized experimental workflow for dimethomorph residue analysis.

## **Experimental Protocols**

The analysis of **dimethomorph** and its metabolites in various matrices requires robust extraction and analytical procedures.

#### **Sample Preparation and Extraction**

- Homogenization: Plant or animal tissue samples are first homogenized to ensure uniformity.
   [10]
- Extraction: The homogenized sample is then extracted with an organic solvent. Acetonitrile is
  commonly used for both plant and animal tissues.[10][11] For some vegetable matrices,
  dichloromethane has also been employed.[12] The extraction process is often facilitated by
  homogenization with the solvent.[10]
- Phase Separation: For fatty matrices, a liquid-liquid partition step, for instance with n-hexane, may be included to remove lipids.[10]

## Clean-up

Crude extracts often contain co-extractives that can interfere with instrumental analysis. Therefore, a clean-up step is typically necessary.

- Solid-Phase Extraction (SPE): This is a common technique for cleaning up extracts.
   Cartridges such as octadecylsilanized silica gel (C18) or ethylenediamine-N-propylsilanized silica gel are used to remove interfering substances.[10]
- QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is also utilized for extraction and clean-up, particularly for plant matrices like lychee.[9]

#### **Analytical Methods**

Several analytical techniques are employed for the quantification of **dimethomorph** and its metabolites.



- High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) detection or, more commonly, tandem mass spectrometry (MS/MS) is a primary method for analysis.[2][6][13] LC-MS/MS provides high sensitivity and selectivity, allowing for the detection of low residue levels.[13][14]
- Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS and MS/MS) can also be used.[6][12]

The limit of quantification (LOQ) for these methods is typically in the range of 0.005 to 0.02 mg/kg in various plant and animal matrices.[6][13]

#### Conclusion

The metabolism of **dimethomorph** has been extensively studied in both plant and animal models. In animals, it undergoes significant metabolism, primarily through demethylation and morpholine ring modification, followed by rapid excretion. In contrast, in plants, **dimethomorph** is more persistent, with the parent compound being the major residue. The well-established analytical methods allow for sensitive and accurate quantification of **dimethomorph** and its key metabolites, which is essential for monitoring residues in food and conducting comprehensive risk assessments. **dimethomorph** and its key metabolites, which is essential for monitoring residues in food and conducting comprehensive risk assessments.

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